REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C[CH2:7][O:8][CH2:9][CH3:10]>>[CH2:10]([N:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1)[CH:9]1[O:8][CH2:7]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred very vigorously at room temperature in a one liter reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the solution with a bath of ice-cold water in order
|
Type
|
CUSTOM
|
Details
|
the temperature of the mixture between 15° and 20° C
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
STIRRING
|
Details
|
stirring with a stream of nitrogen for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
are separated from each other
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with 100 ml of ether
|
Type
|
WASH
|
Details
|
The whole of the organic phase is washed with aqueous salt solution until neutrality
|
Type
|
CUSTOM
|
Details
|
dried over a molecular sieve
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |